molecular formula C16H20O3 B1323849 trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-77-3

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323849
CAS No.: 733742-77-3
M. Wt: 260.33 g/mol
InChI Key: QDQFMUNMHVYHFQ-ZIAGYGMSSA-N
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Description

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid group.

Preparation Methods

The synthesis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Scientific Research Applications

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

  • trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(4-Propylbenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(4-Butylbenzoyl)cyclohexane-1-carboxylic acid

Uniqueness

Properties

IUPAC Name

(1R,2R)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQFMUNMHVYHFQ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641362
Record name (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-77-3
Record name (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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